Tolamolol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

トラモロールの合成には、いくつかの重要な手順が関与しています。

中間体の形成: 最初のステップは、3-メチルフェノールとエピクロロヒドリンを反応させて、3-(3-メチルフェノキシ)-1,2-エポキシプロパンを形成することです。

アミノ化: 次に、中間体をエチレンジアミンと反応させて、4-(2-{[2-ヒドロキシ-3-(3-メチルフェノキシ)プロピル]アミノ}エトキシ)安息香酸アミドを生成します。

最終生成物の形成: 最後のステップは、アミンとベンゾイルクロリドを反応させて、トラモロールを得ることです.

工業生産方法

トラモロールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための最適化された反応条件が含まれます。 一般的な技術には、溶媒抽出、固相抽出、および高性能液体クロマトグラフィー (HPLC) による精製が含まれます .

化学反応の分析

反応の種類

トラモロールは、次のようなさまざまな化学反応を起こします。

酸化: トラモロールは、酸化されて対応するキノンを形成することができます。

還元: 還元反応は、トラモロールを対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、キノン、アルコール、および置換芳香族化合物があります .

科学研究への応用

トラモロールは、幅広い科学研究への応用があります。

化学: β遮断薬とその相互作用の研究における参照化合物として使用されます。

生物学: 細胞シグナル伝達経路と受容体相互作用に対する影響が調査されています。

科学的研究の応用

Pharmacokinetics of Tolamolol

Pharmacokinetic studies have shown that this compound undergoes a biphasic decline in plasma concentration after administration. Following intravenous injection of 20 mg, the half-lives were determined to be approximately 7 minutes for the initial phase and 2.5 hours for the terminal phase. The clearance rate from the bloodstream ranges between 0.8 to 1.41 min−1 .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Initial Phase Half-Life | 7 minutes |

| Terminal Phase Half-Life | 2.5 hours |

| Clearance Rate | 0.8 - 1.41 min−1 |

| Volume of Distribution | 220.1 L |

| Oral Administration Half-Life | 1.8 hours |

Cardiovascular Conditions

This compound is primarily indicated for the management of hypertension and angina pectoris. Its beta-blocking action helps reduce heart rate and myocardial oxygen demand, making it beneficial for patients with ischemic heart disease.

Asthma Considerations

A significant concern with beta-adrenergic antagonists is their potential to exacerbate asthma symptoms. A network meta-analysis indicated that while some beta-blockers are associated with increased asthma attacks, tolomolol has shown a relatively lower risk profile in this regard compared to others like propranolol .

Case Study: Propranolol-Induced Urticaria

In a documented case, a patient developed urticaria as a side effect of propranolol treatment. Switching to this compound resulted in successful management without adverse effects, demonstrating its utility as an alternative beta-blocker for patients with sensitivities .

Other Applications

This compound has also been explored as adjunctive therapy in treating gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome, although further research is needed to establish its efficacy in these areas .

Research Findings and Insights

Recent studies have focused on the comparative effectiveness of various beta-blockers, including this compound, in different patient populations. The findings suggest that tolomolol may offer advantages in specific clinical scenarios due to its pharmacokinetic profile and lower incidence of adverse respiratory effects.

Table 2: Comparative Effectiveness of Beta-Blockers

| Beta-Blocker | Risk of Asthma Exacerbation | Efficacy in Hypertension |

|---|---|---|

| This compound | Low | Effective |

| Propranolol | High | Effective |

| Atenolol | Moderate | Effective |

| Bisoprolol | Low | Effective |

作用機序

トラモロールは、βアドレナリン受容体、特に心臓のβ1受容体を遮断することで効果を発揮します。これにより、心拍数と心筋の収縮力が低下し、心拍出量と血圧が低下します。 分子標的はβ1アドレナリン受容体であり、関連する経路は主にサイクリックアデノシンモノホスファート (cAMP) の産生阻害に関連しています .

類似化合物の比較

類似化合物

プロプラノロール: β受容体に対する非選択性で、類似した治療用途を持つ別のβ遮断薬です。

アテノロール: トラモロールよりも作用時間が長い選択的なβ1遮断薬です。

メトプロロール: アテノロールに似ていますが、薬物動態が異なります.

トラモロールの独自性

トラモロールは、p-カルバモイルフェノキシエチル基などの特定の構造的特徴により、心臓選択性と膜への影響の低減に寄与しています .

類似化合物との比較

Similar Compounds

Propranolol: Another beta blocker with similar therapeutic uses but differs in its non-selectivity for beta receptors.

Atenolol: A selective beta-1 blocker with a longer duration of action compared to tolamolol.

Metoprolol: Similar to atenolol but with different pharmacokinetic properties.

Uniqueness of this compound

This compound is unique due to its specific structural features, such as the p-carbamoyl phenoxy-ethyl group, which contributes to its cardioselectivity and reduced membrane effects .

生物活性

Tolamolol is a selective beta-adrenergic antagonist primarily used in the management of cardiovascular conditions, particularly hypertension and certain types of arrhythmias. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic effects, and relevant case studies.

Pharmacological Profile

Mechanism of Action

This compound functions as a beta-adrenergic blocker, selectively antagonizing the beta-1 adrenergic receptors primarily located in the heart. This action leads to a decrease in heart rate and myocardial contractility, which collectively reduce cardiac output and lower blood pressure. The compound also exhibits some degree of beta-2 receptor activity, which can influence peripheral vascular resistance and bronchial tone .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its biological activity:

- Absorption : Following oral administration, this compound is rapidly absorbed with an average volume of distribution of approximately 220.1 L.

- Half-life : The plasma half-life after intravenous administration is biphasic, with initial and terminal half-lives of 7 minutes and 2.5 hours respectively. After oral dosing, the half-life is approximately 1.8 hours .

- Clearance : The clearance rate ranges from 0.8 to 1.41 L/min .

Clinical Efficacy

Cardiovascular Effects

This compound has been shown to effectively reduce exercise-induced tachycardia and ST-segment depression in patients with ischemic heart disease. In a study involving healthy subjects, intravenous administration resulted in a significant reduction in maximum exercise heart rate from 32 beats/min at 2 hours post-administration to 19 beats/min at 8 hours .

Asthma Exacerbation Risk

A notable concern with beta-blockers is their potential to exacerbate asthma symptoms. A meta-analysis indicated that non-selective beta-blockers are associated with a higher risk of asthma attacks compared to selective agents like this compound. In particular, oral timolol was found to have a risk ratio (RR) of 3.35 for asthma exacerbations compared to placebo, while selective agents showed lower risks .

Case Studies

Study on Arrhythmias

In a controlled study involving canine models, this compound was administered at doses ranging from 5 to 20 mg/kg. It successfully reversed ouabain-induced ventricular tachycardia in four out of nine experiments, demonstrating its antiarrhythmic properties .

Chronic Obstructive Pulmonary Disease (COPD)

A subgroup analysis evaluating the use of cardioselective beta-blockers like this compound in patients with COPD revealed mixed results regarding exacerbation risks. While some studies indicated potential benefits in patients with comorbid cardiovascular conditions, caution was advised due to the risk of bronchospasm associated with beta-blockade .

Summary of Biological Activities

| Activity | Effect/Outcome |

|---|---|

| Beta-adrenergic blockade | Reduces heart rate and myocardial contractility |

| Antiarrhythmic effects | Reverses ventricular tachycardia |

| Asthma exacerbation risk | Lower risk compared to non-selective agents |

| Pharmacokinetics | Biphasic elimination; rapid absorption |

特性

CAS番号 |

38103-61-6 |

|---|---|

分子式 |

C19H24N2O4 |

分子量 |

344.4 g/mol |

IUPAC名 |

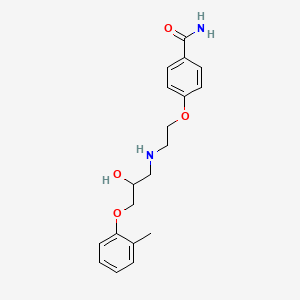

4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide |

InChI |

InChI=1S/C19H24N2O4/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23) |

InChIキー |

SKQDKFOTIPJUSV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O |

正規SMILES |

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O |

Key on ui other cas no. |

38103-61-6 |

同義語 |

4-(2-(2-hydroxy-3-o-tolyloxypropylamino)ethoxy)benzamide tolamolol tolamolol monohydrochloride, (+-)-isomer tolamolol sulfate, (+-)-isomer tolamolol, (+-)-isomer tolamolol, (R)-isomer tolamolol, (S)-isomer totamidol UK 6558-01 UK-6558-01 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。